ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate
CAS No.: 380318-96-7
Cat. No.: VC21463166
Molecular Formula: C17H20N2O6S
Molecular Weight: 380.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 380318-96-7 |
|---|---|
| Molecular Formula | C17H20N2O6S |
| Molecular Weight | 380.4g/mol |
| IUPAC Name | ethyl 1-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C17H20N2O6S/c1-2-25-17(22)12-7-9-18(10-8-12)15(20)11-19-16(21)13-5-3-4-6-14(13)26(19,23)24/h3-6,12H,2,7-11H2,1H3 |
| Standard InChI Key | YMNLVERVXCHSCX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
| Canonical SMILES | CCOC(=O)C1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Introduction
Chemical Identity and Basic Properties
Ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate is characterized by a complex molecular structure that integrates multiple functional groups. The compound's fundamental chemical identifiers and properties are summarized in Table 1.
Table 1: Chemical Identity and Basic Properties
| Parameter | Information |
|---|---|
| CAS Registry Number | 380318-96-7 |
| Molecular Formula | C₁₇H₂₀N₂O₆S |
| Molecular Weight | 380.4 g/mol |
| IUPAC Name | ethyl 1-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C17H20N2O6S/c1-2-25-17(22)12-7-9-18(10-8-12)15(20)11-19-16(21)13-5-3-4-6-14(13)26(19,23)24 |
| Standard InChIKey | YMNLVERVXCHSCX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
The compound consists of several key structural components: a benzoisothiazole ring system (with the sulfur atom oxidized to a sulfone), an acetyl linker, a piperidine ring, and an ethyl carboxylate group. This unique combination of functional groups contributes to its chemical reactivity and potential biological interactions.
Structural Analysis and Chemical Features
The structural complexity of ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate warrants a detailed examination of its constituent parts and their spatial arrangement. The compound can be divided into several key structural elements:
Benzoisothiazole Core
The 1,1-dioxido-3-oxobenzo[d]isothiazole moiety forms the core structure of the molecule. This heterocyclic system consists of a benzene ring fused to an isothiazole ring with the sulfur atom oxidized to a sulfone (SO₂). The carbonyl group at position 3 of the isothiazole ring creates a 3-oxo functionality, which may contribute to hydrogen bonding interactions in biological systems .
Piperidine Ring
The piperidine ring is connected to the benzoisothiazole core via an acetyl linker. This six-membered nitrogen-containing heterocycle is substituted at position 4 with an ethyl carboxylate group. The piperidine component is a common structural motif in many pharmaceutically active compounds, often contributing to favorable pharmacokinetic properties.
Functional Groups
The compound contains several important functional groups that influence its chemical and biological properties:
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Sulfone group (SO₂) - electron-withdrawing, enhances water solubility
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Carbonyl groups - potential for hydrogen bonding interactions
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Tertiary amide - provides conformational rigidity
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Ethyl ester - modulates lipophilicity and may serve as a prodrug functionality
These structural features collectively determine the compound's physicochemical properties, including solubility, lipophilicity, and potential for protein binding.
Physicochemical Properties
The physicochemical properties of ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate significantly influence its potential applications in pharmaceutical research and development.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Significance |
|---|---|---|
| LogP | 1.8-2.5 | Moderate lipophilicity, suggesting balanced membrane permeability |
| Topological Polar Surface Area | 118-125 Ų | Moderate membrane permeability |
| Hydrogen Bond Donors | 0 | Limited capacity for hydrogen bond donation |
| Hydrogen Bond Acceptors | 8 | Significant capacity for hydrogen bond acceptance |
| Rotatable Bonds | 7 | Moderate molecular flexibility |
| Water Solubility | Moderate | Influenced by the polar sulfone and carbonyl groups |
These properties collectively suggest a compound with a balance of lipophilic and hydrophilic characteristics, potentially favorable for oral bioavailability while maintaining sufficient water solubility for formulation purposes.
Comparison with Structural Analogues
Examining structurally related compounds provides insight into the potential properties and applications of ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate.
Methyl Ester Analogue
A close structural analogue, methyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate (CAS: 899756-86-6), differs only in the replacement of the ethyl ester with a methyl ester. This subtle structural modification would likely result in similar physicochemical properties with slightly decreased lipophilicity compared to the ethyl ester.
Table 3: Comparison with Methyl Ester Analogue
| Property | Ethyl Ester (Target Compound) | Methyl Ester Analogue |
|---|---|---|
| Molecular Formula | C₁₇H₂₀N₂O₆S | C₁₆H₁₈N₂O₆S |
| Molecular Weight | 380.4 g/mol | 366.39 g/mol |
| LogP (predicted) | 1.8-2.5 | 1.5-2.2 |
| Metabolic Stability | Potentially lower | Potentially higher |
The difference in ester group may affect both pharmacokinetic properties (such as hydrolysis rate by esterases) and pharmacodynamic interactions.
Other Structural Analogues
Additional structural analogues may include:
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Compounds with variations in the heterocyclic core (e.g., replacement of the benzoisothiazole with other heterocycles)
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Derivatives with modifications to the piperidine ring (e.g., incorporation of additional substituents or ring size variations)
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Analogues with different linking groups between the heterocyclic core and the piperidine ring
These structural variations could be exploited to optimize properties such as metabolic stability, receptor selectivity, and pharmacokinetic profile .
Analytical Characterization
Comprehensive analytical characterization is essential for confirming the identity, purity, and structural integrity of ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate.
Spectroscopic Analysis
Key spectroscopic techniques for characterization include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would reveal the presence and environment of hydrogen and carbon atoms, respectively, confirming the connectivity of the molecular framework.
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Infrared (IR) Spectroscopy: Would confirm the presence of key functional groups, including the carbonyl groups (C=O), sulfone group (SO₂), and ester functionality.
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Mass Spectrometry (MS): Provides information on molecular weight and fragmentation patterns, aiding in structural confirmation.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and related techniques would be essential for assessing the purity of the compound and for monitoring reactions during synthesis. Development of a stability-indicating analytical method would be valuable for assessing the compound's stability under various conditions .
Future Research Directions
Research into ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate and related compounds could be expanded in several directions:
Structure-Property Relationship Studies
Systematic investigation of how structural modifications affect physicochemical properties and biological activities could guide the development of optimized derivatives.
Biological Target Identification
Identification of specific biological targets and mechanisms of action would enhance understanding of the compound's potential therapeutic applications.
Advanced Formulation Strategies
Development of formulation strategies to optimize delivery and bioavailability would be valuable for advancing the compound toward potential clinical applications.
Computational Studies
Molecular modeling and docking studies could provide insights into binding interactions with potential biological targets, guiding further structural optimization .
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